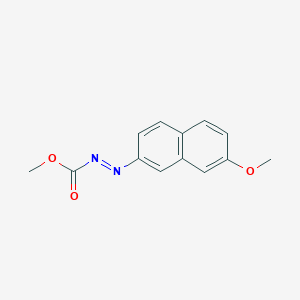
methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazene group (N=N) attached to a naphthalene ring system, which is further substituted with a methoxy group and a methyl ester group. The (E)-configuration indicates the trans arrangement of substituents around the diazene double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, 7-methoxynaphthalene, is prepared through the methylation of naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Diazotization Reaction: The 7-methoxynaphthalene is then subjected to a diazotization reaction. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with methyl acrylate in the presence of a base such as sodium acetate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: The diazene group can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in diazotization and coupling reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl (E)-2-(7-hydroxynaphthalen-2-yl)diazene-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
Methyl (E)-2-(7-ethoxynaphthalen-2-yl)diazene-1-carboxylate: Contains an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the methoxy group, which can enhance its electron-donating properties and influence its reactivity in various chemical reactions. This compound’s specific structural features also contribute to its potential biological activities and applications in scientific research.
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
methyl N-(7-methoxynaphthalen-2-yl)iminocarbamate |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-6-4-9-3-5-11(7-10(9)8-12)14-15-13(16)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
WCTZXLZFKSHFSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC(=C2)N=NC(=O)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



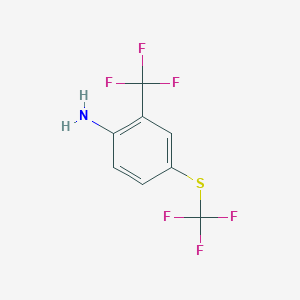
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
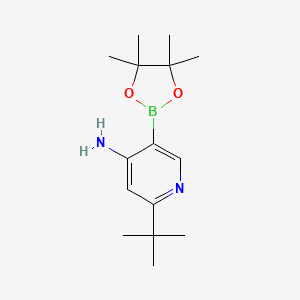
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)

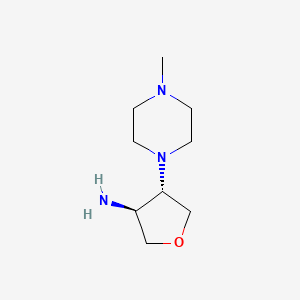
![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
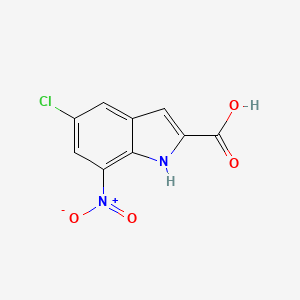
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
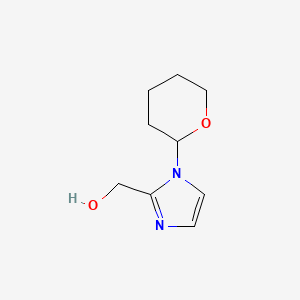
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
